molecular formula C22H25N3O2S B5306772 N-[4-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}methyl)phenyl]acetamide

N-[4-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}methyl)phenyl]acetamide

Katalognummer B5306772
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: VURMILXEHPHQJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}methyl)phenyl]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is essential for the survival and proliferation of B-cells.

Wirkmechanismus

TAK-659 selectively inhibits BTK, which is a key component of the B-cell receptor signaling pathway. BTK is essential for the activation of downstream signaling pathways, which promote cell survival and proliferation. Inhibition of BTK by TAK-659 leads to a decrease in B-cell proliferation and survival, which is particularly relevant in cancer and autoimmune diseases where B-cells play a critical role in disease progression.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent antitumor activity in preclinical models of cancer. In addition to its effects on B-cells, TAK-659 also inhibits the activity of other cell types, such as macrophages and dendritic cells, which play a critical role in the immune response. TAK-659 has also been shown to have anti-inflammatory effects, which may be relevant in the treatment of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. TAK-659 has also been shown to have good pharmacokinetic properties, which make it suitable for use in animal models and potentially in humans. However, TAK-659 has some limitations, including its relatively short half-life, which may require frequent dosing in vivo studies. TAK-659 also has limited solubility in water, which can make it challenging to work with in some experimental settings.

Zukünftige Richtungen

There are several future directions for the study of TAK-659. One potential area of research is the development of combination therapies that target multiple pathways in cancer and autoimmune diseases. Another area of research is the optimization of the pharmacokinetic properties of TAK-659, such as its half-life and solubility. Finally, further studies are needed to understand the long-term effects of TAK-659 on the immune system and potential side effects in humans.
Conclusion
TAK-659 is a promising small molecule inhibitor that has shown potent antitumor and anti-inflammatory activity in preclinical models of cancer and autoimmune diseases. Its selectivity for BTK and good pharmacokinetic properties make it a promising candidate for further development as a potential treatment for these diseases. Further research is needed to optimize its pharmacokinetic properties and understand its long-term effects on the immune system.

Synthesemethoden

The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The first step involves the synthesis of the key intermediate, 2-(5-(2-thienyl)-3-isoxazolyl)-1-azepanamine, which is then coupled with N-(4-(aminomethyl)phenyl)acetamide to form TAK-659. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of TAK-659 has been optimized to achieve high yields and purity, which is essential for its use in scientific research.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that TAK-659 inhibits BTK activity in B-cells, leading to a decrease in cell proliferation and survival. In vivo studies have demonstrated that TAK-659 has potent antitumor activity in various types of cancer, including lymphoma, leukemia, and multiple myeloma. TAK-659 has also been shown to be effective in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

N-[4-[[2-(5-thiophen-2-yl-1,2-oxazol-3-yl)azepan-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-16(26)23-18-10-8-17(9-11-18)15-25-12-4-2-3-6-20(25)19-14-21(27-24-19)22-7-5-13-28-22/h5,7-11,13-14,20H,2-4,6,12,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURMILXEHPHQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCCCCC2C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.